Evodol

Descripción general

Descripción

Evodol es un compuesto limonoide aislado de los frutos de Evodia rutaecarpa, una planta perteneciente a la familia Rutaceae . Es conocido por sus propiedades antiinflamatorias y ha demostrado actividad inhibitoria sobre la producción de óxido nítrico en macrófagos activados por lipopolisacárido . Además, this compound posee actividad larvicida contra los mosquitos tigre asiáticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Evodol se puede sintetizar a través de diversas reacciones químicas que involucran los compuestos precursores encontrados en Evodia rutaecarpa. La ruta sintética generalmente implica la aislamiento del compuesto a partir del material vegetal, seguido de la purificación mediante técnicas cromatográficas. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y ajustes específicos de temperatura y presión para garantizar la estabilidad y la pureza del compuesto.

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción a gran escala de los frutos de Evodia rutaecarpa. El proceso incluye el secado de los frutos, la molienda en polvo fino y el uso de disolventes como el etanol o el metanol para la extracción. El extracto se somete luego a varios pasos de purificación, que incluyen filtración, evaporación y cristalización, para obtener this compound puro.

Análisis De Reacciones Químicas

Tipos de Reacciones

Evodol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Evodol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Evodol ejerce sus efectos principalmente a través de la inhibición de la producción de óxido nítrico en macrófagos activados . Se dirige a la enzima óxido nítrico sintasa, reduciendo así la producción de óxido nítrico, un mediador clave de la inflamación . Además, se ha demostrado que this compound inactiva el citocromo P450 3A, una enzima involucrada en el metabolismo de los fármacos .

Comparación Con Compuestos Similares

Compuestos Similares

Limonina: Otro limonoide con propiedades antiinflamatorias y larvicidas similares.

Evodiamina: Un compuesto que se encuentra en Evodia rutaecarpa con actividades antiinflamatorias y anticancerígenas.

Rutaecarpina: Conocido por sus efectos cardiovasculares y antiinflamatorios.

Singularidad de Evodol

This compound es único debido a su actividad inhibitoria específica sobre la producción de óxido nítrico y su inactivación basada en el mecanismo del citocromo P450 3A . Estas propiedades lo convierten en un compuesto valioso para la investigación en inflamación y metabolismo de fármacos.

Actividad Biológica

Evodol, a compound derived from the traditional medicinal plant Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a monoterpenoid compound characterized by its unique chemical structure, which contributes to its various biological activities. Its molecular formula is C₁₁H₁₄O₃, and it is structurally related to other bioactive compounds found in Evodia rutaecarpa. The compound exhibits a range of pharmacological properties, making it a subject of interest in both traditional and modern medicine.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells, including human mouth epidermal carcinoma (KB) and colon adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:

| Cell Line | IC50 (µg/ml) |

|---|---|

| KB | 2.48 ± 0.24 |

| HT-29 | 6.92 ± 0.49 |

These results indicate that this compound possesses potent antiproliferative properties against specific cancer cell lines, suggesting its potential as an anticancer agent .

2. Cardiovascular Effects

Recent studies have explored the cardiac safety profile of this compound and its derivatives, particularly concerning their proarrhythmic effects. Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that extracts containing this compound can prolong action potential duration and induce early afterdepolarizations, which are indicators of proarrhythmic risk. The presence of hERG inhibitors such as dehydroevodiamine (DHE) in these extracts was linked to significant torsadogenic risks comparable to known high-risk drugs .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses larvicidal activity against mosquito larvae with a lethal concentration (LC50) value of 32.43 μg/ml, highlighting its potential use in vector control . Additionally, this compound has been evaluated for its antifungal and antibacterial activities, further supporting its role as a natural antimicrobial agent.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A, which plays a crucial role in drug metabolism .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death through intrinsic and extrinsic mechanisms.

- Modulation of Ion Channels : this compound affects ion channel activity in cardiomyocytes, influencing cardiac contractility and electrical stability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study investigating the antiproliferative effects of various extracts containing this compound demonstrated significant reductions in cell viability across multiple cancer cell lines.

- Research on the cardiac effects of herbal products containing this compound showed that careful monitoring is necessary due to potential arrhythmogenic effects.

Future Directions

The exploration of this compound's biological activity is ongoing, with future research focusing on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human populations.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and cardioprotective effects.

- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic efficacy of this compound.

Propiedades

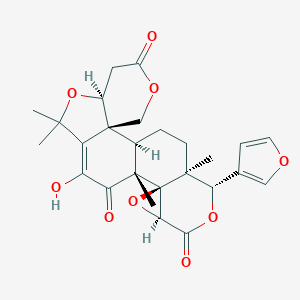

IUPAC Name |

(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGHLUWTFLYPMT-JPRNBFAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904237 | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22318-10-1 | |

| Record name | Evodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Evodol and where is it found?

A1: this compound is a furanoid compound primarily isolated from the fruits of Evodia rutaecarpa, a plant commonly used in traditional Chinese medicine. [, , ]

Q2: How does this compound interact with cytochrome P450 3A (CYP3A)?

A2: this compound acts as a mechanism-based inactivator of CYP3A. [] This means it requires metabolic activation by CYP3A to exert its inhibitory effect. The inactivation process is time-, concentration-, and NADPH-dependent. []

Q3: What is the mechanism of CYP3A inactivation by this compound?

A3: this compound is bioactivated by CYP3A enzymes, primarily CYP3A4 and 2C9, forming a reactive intermediate, cis-butene-1,4-dial (BDA). [] This BDA intermediate then covalently binds to the CYP3A enzyme, leading to its irreversible inactivation. []

Q4: Is there evidence for the formation of the BDA intermediate?

A4: Yes, the BDA intermediate generated during this compound metabolism was successfully trapped using glutathione and N-acetyl-lysine in microsomal incubations. These adducts were then characterized by high-resolution mass spectrometry (HR-MS). []

Q5: Does glutathione protect against this compound-induced CYP3A inactivation?

A5: Interestingly, the addition of glutathione, a common scavenger of reactive metabolites, did not prevent the inactivation of CYP3A by this compound. [] This suggests that the BDA intermediate formed is likely formed within the active site of CYP3A, limiting the access of glutathione for detoxification.

Q6: Are there other compounds that modulate this compound's effect on CYP3A?

A6: Co-incubation with Ketoconazole, a known CYP3A inhibitor, was found to decrease the inactivation of CYP3A by this compound. [] This further supports the role of CYP3A in the bioactivation of this compound.

Q7: What are the implications of this compound's interaction with CYP3A?

A7: The inhibition of CYP3A by this compound has important clinical implications. Since CYP3A is involved in the metabolism of a wide range of drugs, co-administration of this compound with drugs metabolized by CYP3A could lead to increased drug levels in the body, potentially resulting in adverse effects or toxicity. []

Q8: What is the structure of this compound?

A8: this compound is a limonoid, a class of highly oxygenated triterpenoids. [] Its chemical structure was first elucidated in 1968. [] While its exact molecular formula and weight are not provided in these research abstracts, they can be readily obtained from chemical databases like PubChem.

Q9: How is this compound absorbed and transported in the body?

A9: Studies using a Caco-2 cell monolayer model, an in vitro model of the human intestinal epithelium, have shown that this compound exhibits high permeability and is likely absorbed mainly through passive diffusion. []

Q10: Have there been studies on this compound's effects on other organisms?

A10: Research has demonstrated that this compound, along with other compounds isolated from Evodia rutaecarpa, exhibits nematocidal activity against the root-knot nematode Meloidogyne incognita. [] Furthermore, this compound also demonstrated larvicidal activity against the mosquito species Aedes albopictus. []

Q11: What other biological activities have been reported for this compound?

A11: this compound, along with other limonoids, has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages, suggesting potential anti-inflammatory activity. []

Q12: Are there any known structural analogs of this compound?

A12: Yes, several structural analogs of this compound, such as limonin, rutaevin, and shihulimonin A, have been isolated from Evodia rutaecarpa and other related plant species. [, , , , ] These compounds often differ in the substituents on their core limonoid structure.

Q13: Has the relationship between the structure of this compound and its biological activity been investigated?

A13: While specific structure-activity relationship (SAR) studies for this compound are not detailed in the provided abstracts, research on related limonoids indicates that the presence and configuration of specific functional groups on the core structure can significantly influence their biological activities. [] For example, the presence of a 5β-H configuration in certain limonoids was found to enhance their inhibitory activity on NO production. []

Q14: What analytical techniques are commonly used to study this compound?

A14: Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC), are routinely employed for the isolation, structural elucidation, and quantification of this compound. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.